Comparative Aroma Profile: Sweet, Dried-Fruit Character vs. Coconut-Celery Notes
In the foundational study of its natural occurrence, 4-methyloctan-4-olide was organoleptically characterized as possessing a 'pleasant sweet, woody, dried fruit-like odour' [1]. This profile stands in stark contrast to its structural isomer, whisky lactone (3-methyl-4-octanolide), which is consistently described in the literature as having a 'strong coconut aroma' with 'celery' and 'fresh wood' nuances detectable at 1 µg/L in air [2]. This qualitative divergence is directly attributable to the different substitution pattern on the gamma-butyrolactone ring, which alters olfactory receptor binding.
| Evidence Dimension | Organoleptic/Aroma Quality |
|---|---|
| Target Compound Data | Sweet, woody, dried fruit-like (4-methyloctan-4-olide) |
| Comparator Or Baseline | Strong coconut, celery, fresh wood (whisky lactone, 3-methyl-4-octanolide) |
| Quantified Difference | Qualitatively distinct aroma categories; no quantitative overlap in descriptor profiles |
| Conditions | Organoleptic evaluation of isolated natural fractions and synthetic standards by professional flavorists (target); literature consensus for comparator. |
Why This Matters
For flavor houses developing authentic liquorice or complex woody-fruity profiles, substituting with the more common and coconut-dominant whisky lactone will introduce a fundamentally off-target aroma note, compromising product authenticity.
- [1] Näf, R.; Jaquier, A. New lactones in liquorice (Glycyrrhiza glabra L.). Flavour Fragr. J. 2006, 21 (2), 193-197. View Source
- [2] Wikipedia contributors. Whisky lactone. Wikipedia, The Free Encyclopedia. View Source
